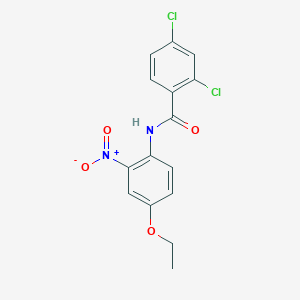

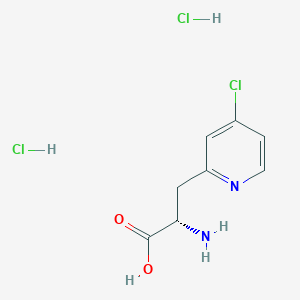

2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide is a chemical compound with the linear formula C20H11Cl4N3O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and the use of ultrasonic irradiation as a green and powerful technology .Molecular Structure Analysis

The molecular structure of similar compounds has been determined from single crystal X-ray diffraction data . For example, the dihedral angle between the two aromatic rings in a similar compound is 82.32 (4)° . The N2 and N3 nitro groups are oriented with respect to their attached phenyl rings at dihedral angles of 1.97 (3)° and 15.73 (3)°, respectively .Scientific Research Applications

Crystal Structure Analysis

Studies on the crystal structure of related nitrophenyl benzamides provide foundational knowledge for understanding the physical characteristics and potential applications of 2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide. For instance, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide reveals insights into molecular arrangement, which could influence the material's properties in applications ranging from pharmaceuticals to materials science (Saeed, Hussain, & Flörke, 2008).

Corrosion Inhibition

Research has explored the use of N-Phenyl-benzamide derivatives as corrosion inhibitors, demonstrating that substituents on the benzamide moiety can significantly affect the compound's efficiency in protecting metals against corrosion. This finding suggests potential applications for 2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide in materials protection and preservation, particularly in acidic environments (Mishra et al., 2018).

Synthetic Methodologies and Materials Science

Investigations into reactions of related ethoxy and nitro-substituted benzazetines provide valuable insights into synthetic routes that could be leveraged for the development of novel materials or chemical intermediates. The specific reactivity patterns of these compounds highlight the potential for creating new polymers or functional materials with tailored properties (Potkin et al., 2001).

Antimicrobial and Antipathogenic Studies

The synthesis and characterization of thiourea derivatives related to benzamides have demonstrated significant antimicrobial activity, indicating potential for 2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide and its derivatives to serve as templates for developing new antimicrobial agents. Such compounds could contribute to the fight against resistant bacterial strains and biofilm formation, with a focus on enhancing public health and safety (Limban, Marutescu, & Chifiriuc, 2011).

Polymer Chemistry

Research into the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol indicates the utility of benzamide derivatives in creating high-performance polymers. These materials exhibit remarkable thermal stability, solubility, and mechanical properties, suitable for advanced applications in electronics, coatings, and aerospace industries (Hsiao, Yang, & Chen, 2000).

properties

IUPAC Name |

2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O4/c1-2-23-10-4-6-13(14(8-10)19(21)22)18-15(20)11-5-3-9(16)7-12(11)17/h3-8H,2H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKBMZHMISJRIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Chlorobenzyl)-3'-(3-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2773927.png)

![2-Hexenoic acid, 4-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3,3-dimethyl-1-oxobutyl]methylamino]-2,5-dimethyl-, ethyl ester, (2E,4S)-](/img/structure/B2773929.png)

![2-Chloro-N-[[5-(trifluoromethyl)-1,3-oxazol-4-yl]methyl]acetamide](/img/structure/B2773931.png)

![1-(5-fluoro-6-methylpyridine-2-carbonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2773934.png)

![3-isopentyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2773938.png)

![1-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime](/img/structure/B2773942.png)

![N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2773947.png)